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molecular formula C9H6N2O3 B571611 6-Nitroisoquinolin-1(2H)-one CAS No. 928032-23-9

6-Nitroisoquinolin-1(2H)-one

Cat. No. B571611
M. Wt: 190.158
InChI Key: DWFJQUBPWKLJNA-UHFFFAOYSA-N
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Patent
US09174974B2

Procedure details

To Intermediate 3B (1.54 g, 6.15 mmol) in a microwave tube was added 8.0 N ammonia in ethylene glycol (7.69 mL, 61.5 mmol). The tube was placed in microwave and heated at 140° C. for 30 min. The reaction mixture was triturated with EtOAc, stored at 0° C. over night. The precipitate was collected to give Intermediate 3C (0.995 g, 5.23 mmol, 85% yield) as a brown solid. The filtrate was washed with water. The organic layer was dried over sodium sulfate. After evaporation of solvent, the crude was triturated with EtOAc to give additional product. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.35 (br. s., 1H) 8.63 (d, J=2.20 Hz, 1H) 8.39 (d, J=8.79 Hz, 1H) 8.19 (dd, J=8.79, 2.20 Hz, 1H) 7.36 (d, J=7.03 Hz, 1H) 6.82 (d, 1H); MS (ESI) m/z: 191.1 (M+H)+.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.69 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C[N:2](C)/[CH:3]=[CH:4]/[C:5]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8].N.C(O)CO>>[N+:15]([C:13]1[CH:14]=[C:5]2[C:6](=[CH:11][CH:12]=1)[C:7](=[O:8])[NH:2][CH:3]=[CH:4]2)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
CN(/C=C/C1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
7.69 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was triturated with EtOAc
WAIT
Type
WAIT
Details
stored at 0° C. over night
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.23 mmol
AMOUNT: MASS 0.995 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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